molecular formula C7H4BrF4NO B1529481 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline CAS No. 1806981-27-0

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline

Cat. No. B1529481
M. Wt: 274.01 g/mol
InChI Key: NNYYXTHPUFLAOQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline (BFTA) is a fluorinated aniline derivative with a bromo substituent. It is a versatile organic compound that has a wide range of applications in organic synthesis, biochemistry, and materials science. BFTA is a key intermediate in various organic reactions and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, BFTA has been used in the study of biological processes, including enzyme-catalyzed reactions, protein-ligand interactions, and membrane-associated processes.

Scientific Research Applications

Catalyst in Organic Synthesis

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline has been explored as a monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its utility in constructing complex nitrogen-containing heterocycles with high efficiency and good functional group tolerance. Such scaffolds are valuable in pharmaceutical and material sciences (Wu et al., 2021).

Photocatalytic Applications

The compound also shows promise in photocatalytic applications, specifically in the visible-light-induced fluoroalkylation of anilines. This process allows for the facile synthesis of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes. Such transformations demonstrate the material's potential in modifying anilines to produce compounds with significant value for further chemical modifications, underlining its utility in the synthesis of functional molecules through a redox-neutral process under mild conditions (Kong et al., 2017).

Synthesis of High-Performance Polymers

Furthermore, the versatility of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline extends to the synthesis of high-performance polymers. It serves as a precursor in the preparation of aromatic polyimides, which are recognized for their exceptional thermal stability and mechanical properties. These polymers find extensive applications in aerospace, electronics, and coatings, showcasing the compound's critical role in the development of advanced materials (Baek et al., 2002).

properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYYXTHPUFLAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline

CAS RN

1806981-27-0
Record name 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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